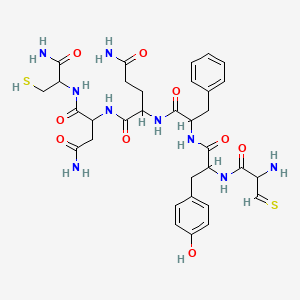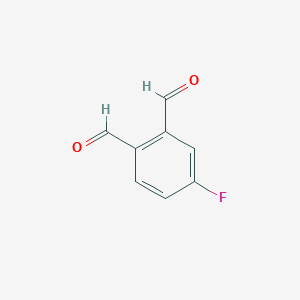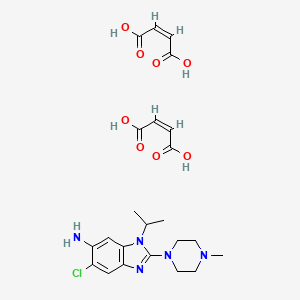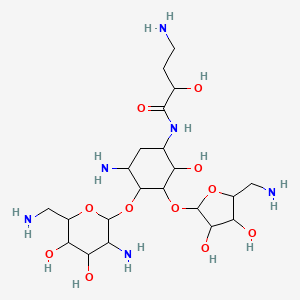
Aminodeoxybutyrosin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminodeoxybutyrosin A is a unique aminoglycoside antibiotic known for its potent antibacterial properties. This compound is derived from the butirosin family and has shown significant efficacy against a variety of bacterial strains. Its structure includes multiple amino and hydroxyl groups, which contribute to its high solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aminodeoxybutyrosin A typically involves the modification of butirosin through a series of chemical reactions. The process begins with the extraction of butirosin from its natural sources, followed by selective deamination and hydroxylation reactions. These reactions are carried out under controlled conditions, often involving catalysts and specific pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to isolate and purify this compound.
化学反应分析
Types of Reactions
Aminodeoxybutyrosin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents, usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives. These products often exhibit different biological activities and properties compared to the parent compound.
科学研究应用
Aminodeoxybutyrosin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside chemistry and developing new synthetic methodologies.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the production of antibacterial coatings and materials for medical devices and surfaces.
作用机制
Aminodeoxybutyrosin A exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately causing cell death. The compound’s multiple amino and hydroxyl groups facilitate strong interactions with the ribosomal RNA, enhancing its binding affinity and efficacy.
相似化合物的比较
Similar Compounds
Butirosin: The parent compound from which Aminodeoxybutyrosin A is derived.
Gentamicin: Another aminoglycoside antibiotic with similar antibacterial properties.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
This compound is unique due to its specific modifications, which enhance its solubility and reactivity compared to other aminoglycosides. These modifications also contribute to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.
属性
| 49863-03-8 | |
分子式 |
C21H42N6O11 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H42N6O11/c22-2-1-8(28)19(34)27-7-3-6(25)17(37-20-11(26)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-24)36-21/h6-18,20-21,28-33H,1-5,22-26H2,(H,27,34) |
InChI 键 |
IBLOPEHFKHWIOR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CN)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
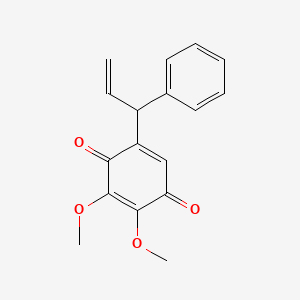
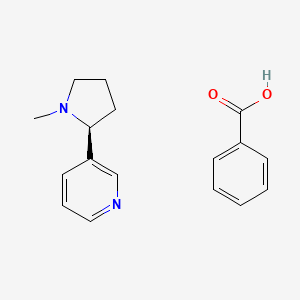

![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)
